2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride
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Overview
Description
2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-trifluoromethylated products
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to modulation of their activity. This compound can affect various biochemical pathways, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry compared to its analogs .
Properties
Molecular Formula |
C7H11ClF3NO3 |
---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
2-[4-hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)6(14)2-4(11-3-6)1-5(12)13;/h4,11,14H,1-3H2,(H,12,13);1H |
InChI Key |
ZTZOJPJHQGYXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC1(C(F)(F)F)O)CC(=O)O.Cl |
Origin of Product |
United States |
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